Product packaging for 6,7-Dimethoxyphthalazin-1(2H)-one(Cat. No.:CAS No. 4821-88-9)

6,7-Dimethoxyphthalazin-1(2H)-one

Número de catálogo: B117259
Número CAS: 4821-88-9
Peso molecular: 206.2 g/mol
Clave InChI: ULUPECZWKSBPAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

6,7-Dimethoxyphthalazin-1(2H)-one (CAS Number: 4821-88-9) is a high-purity chemical building block belonging to the phthalazinone class of heterocyclic compounds, which are recognized as a remarkable scaffold in drug discovery . This compound features methoxy substituents at the 6 and 7 positions, making it a key intermediate for the synthesis of complex molecules in medicinal chemistry research. With a molecular formula of C 10 H 10 N 2 O 3 and a molecular weight of 206.20, it is supplied as a solid and should be stored sealed in a dry environment at 2-8°C . The phthalazin-1(2H)-one core is a privileged structure found in compounds with a wide spectrum of pharmacological activities, including anticancer, antidiabetic, and anti-inflammatory effects . Specifically, 6,7-dimethoxy-substituted phthalazine derivatives have been investigated in early research for their potential cardiotonic activity . Furthermore, phthalazinone derivatives are of significant interest in oncology research, particularly as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) . PARP inhibitors are a major area of focus for targeting DNA repair pathways in cancer cells . The structural motif of this compound makes it a valuable template for designing novel therapeutic agents and for exploring structure-activity relationships in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B117259 6,7-Dimethoxyphthalazin-1(2H)-one CAS No. 4821-88-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6,7-dimethoxy-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-12-10(13)7(6)4-9(8)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUPECZWKSBPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486040
Record name 6,7-Dimethoxyphthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4821-88-9
Record name 6,7-Dimethoxyphthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity and Preclinical Pharmacological Profiles of 6,7 Dimethoxyphthalazin 1 2h One Derivatives

Anticonvulsant Activity and Mechanism of Action

Research has highlighted the potential of 6,7-Dimethoxyphthalazin-1(2H)-one derivatives as anticonvulsant agents. Their activity has been evaluated in various experimental seizure models, and their mechanism of action appears to be closely linked to the modulation of glutamatergic neurotransmission.

Evaluation in Experimental Seizure Models (e.g., Audiogenic Seizures in DBA/2 Mice)

The DBA/2 mouse strain is a well-established model for studying audiogenic reflex epilepsy, where intense sound stimulation induces severe tonic-clonic seizures that can be lethal. nih.govresearchgate.net These mice are utilized to investigate new antiseizure medications. nih.govresearchgate.net In this model, seizures are believed to be initiated by hyperexcited neurons in the inferior colliculus of the midbrain, leading to a cascade of events that result in clonic and tonic seizures. nih.gov The DBA/1 mouse is another model used to study sudden unexpected death in epilepsy (SUDEP), as they exhibit chronic susceptibility to audiogenic seizures followed by respiratory arrest. nih.govplos.orgplos.org

Noncompetitive Antagonism at AMPA Receptor Complex

The primary mechanism underlying the anticonvulsant effects of these derivatives is their action as noncompetitive antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor complex. nih.gov AMPA receptors are a subtype of ionotropic glutamate (B1630785) receptors that mediate the bulk of fast excitatory neurotransmission in the brain and are pivotal in seizure generation and spread. nih.govnih.gov By binding to a site on the AMPA receptor that is distinct from the glutamate binding site, noncompetitive antagonists can block the ion channel and reduce excessive excitatory signaling, which is a hallmark of epileptic seizures. nih.gov This noncompetitive antagonism offers a powerful mechanism to broadly protect against seizures. nih.gov

Comparative Analysis with 2,3-Benzodiazepine Derivatives

The anticonvulsant profile of this compound derivatives has been compared to that of 2,3-benzodiazepines, which are also known to act as AMPA receptor antagonists. nih.gov While both classes of compounds target the same receptor system, differences in their chemical structures can lead to variations in potency, selectivity, and pharmacokinetic properties. Such comparative analyses are crucial for understanding the therapeutic potential and identifying the most promising candidates for further development.

Modulatory Effects on Glutamatergic Neurotransmission

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological disorders, including epilepsy. nih.govnih.govmdpi.com The overactivation of glutamate receptors, particularly AMPA and NMDA receptors, leads to excessive neuronal firing and excitotoxicity. nih.gov this compound derivatives, by acting as AMPA receptor antagonists, directly modulate glutamatergic neurotransmission. nih.gov This modulation helps to restore the balance between excitatory and inhibitory signals in the brain, thereby preventing the generation and propagation of seizures. nih.gov The rapid removal of extracellular glutamate is critical to prevent cellular damage. nih.gov

Anticancer Potential and Target Inhibition

In addition to their anticonvulsant properties, certain derivatives of this compound have demonstrated potential as anticancer agents. Their mechanism of action in this context involves the inhibition of specific molecular targets that are crucial for cancer cell proliferation and survival.

Investigation as PARP1, PARP2, and/or Tubulin Inhibitors

Research has focused on the ability of these compounds to inhibit Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2, as well as tubulin. nih.govnih.gov

PARP1 and PARP2 Inhibition: PARP inhibitors are a class of drugs that have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.govecancer.org PARP1 is a key enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death in cancer cells. nih.govnih.gov Some PARP inhibitors not only block the catalytic activity of PARP1 but also "trap" it on the chromatin, leading to cytotoxic complexes. nih.gov

Tubulin Inhibition: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell signaling. nih.gov Tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govnih.gov Some derivatives of this compound have been identified as tubulin inhibitors that bind to the colchicine-binding site, thereby destabilizing microtubules and exhibiting potent antiproliferative activity against various cancer cell lines. nih.gov

The dual inhibition of PARP and tubulin by a single molecule represents an attractive strategy in cancer therapy, potentially leading to synergistic effects and overcoming drug resistance.

Cytotoxicity Studies in Cancer Cell Lines (e.g., K562)

Derivatives of the this compound scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. The human erythroleukemic cell line, K562, is frequently used in these assessments due to its susceptibility to natural killer cell-mediated cytotoxicity and its utility as a model for chronic myelogenous leukemia (CML). nih.govplos.org

In studies evaluating the broader class of phthalazinone derivatives, significant antiproliferative effects have been observed. For instance, novel phthalazin-1(2H)-one derivatives incorporating a dithiocarbamate (B8719985) moiety have been synthesized and tested against human cancer cell lines, including ovarian cancer (A2780), non-small cell lung cancer (NCI-H460), and breast cancer (MCF-7). nih.gov The positioning of the dithiocarbamate group was found to be a key determinant of activity and selectivity. nih.gov Specifically, derivatives with the dithiocarbamate at the N2 position generally showed better activity against A2780 and MCF-7 cells. nih.gov

Similarly, a series of phthalazine-based derivatives were synthesized and evaluated for their cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Certain compounds within this series, namely 11d, 12c, and 12d, displayed potent cytotoxic activities against both cell lines, with IC50 values in the low micromolar range. nih.gov Notably, these compounds showed reduced cytotoxicity against normal breast cells (MCF-10A), suggesting a degree of selectivity for cancer cells. nih.gov

Further research on other phthalazine-based derivatives has identified compounds with potent cytotoxicity against colon cancer cells (HCT-116). rsc.org Compounds 9c, 12b, and 13c, for example, exhibited strong cytotoxic effects with IC50 values of 1.58, 0.32, and 0.64 µM, respectively. rsc.org These promising compounds also demonstrated low toxicity against normal WI-38 cells. rsc.org

While direct studies on this compound in K562 cells are not extensively detailed in the provided results, a structurally related compound, 6,7-dimethoxycoumarin, has been shown to inhibit the proliferation of K562 cells and promote their differentiation into red blood cells. nih.gov This activity was linked to the upregulation of the FOXO3/p27 signaling pathway. nih.gov

Table 1: Cytotoxicity of Phthalazinone Derivatives in Various Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 Value (µM)Source
Phthalazinone-dithiocarbamate hybrid (6e)A-2780 (Ovarian)5.53 ± 0.09 nih.gov
Phthalazinone-dithiocarbamate hybrid (6g)A-2780 (Ovarian)5.20 ± 0.13 nih.gov
Phthalazinone-dithiocarbamate hybrid (8e)A-2780 (Ovarian)7.51 ± 0.13 nih.gov
Phthalazine (B143731) derivative (11d)MCF-7 (Breast)2.1 nih.gov
Phthalazine derivative (11d)MDA-MB-231 (Breast)0.92 nih.gov
Phthalazine derivative (12c)MCF-7 (Breast)1.4 nih.gov
Phthalazine derivative (12c)MDA-MB-231 (Breast)1.89 nih.gov
Phthalazine derivative (12d)MCF-7 (Breast)1.9 nih.gov
Phthalazine derivative (12d)MDA-MB-231 (Breast)0.57 nih.gov
Phthalazine derivative (9c)HCT-116 (Colon)1.58 rsc.org
Phthalazine derivative (12b)HCT-116 (Colon)0.32 rsc.org
Phthalazine derivative (13c)HCT-116 (Colon)0.64 rsc.org

Modulation of Other Biological Targets

Beta-Adrenoceptor Modulation

The interaction of phthalazinone derivatives with beta-adrenoceptors (β-ARs) is an area of interest due to the critical role of these receptors in cardiac function. nih.gov The human heart contains β1-, β2-, and β3-adrenoceptors, all of which are involved in modulating cardiac contractility and relaxation. nih.gov Both β1- and β2-adrenoceptors are primarily coupled to adenylyl cyclase through Gs proteins, leading to an increase in cardiac force and hastening of relaxation. nih.govnih.gov Dysregulation of β-AR signaling is a hallmark of heart failure. nih.gov While direct evidence for this compound modulating beta-adrenoceptors is not specified, the broader class of compounds is investigated for various cardiovascular effects.

Platelet Aggregation Inhibition (for structurally related phthalazinones)

Several structurally related phthalazinone derivatives have been investigated for their ability to inhibit platelet aggregation. In one study, 2-phenyl-1(2H)-phthalazinone derivatives were synthesized and tested for this activity. jst.go.jpnih.gov While none of the compounds showed a significant effect on platelet aggregation induced by adenosine (B11128) diphosphate, several derivatives, including 4l, 4m, 16a, and 16c, effectively inhibited aggregation induced by arachidonic acid. jst.go.jp Another study focused on 4-aryl derivatives of 7-ethoxycarbonyl-6,8-dimethyl-1(2H)-phthalazinone. nih.gov The 4-(2-anisyl) compound and its corresponding 1-chloro derivative demonstrated significant inhibitory activity on platelet aggregation. nih.gov

ABCG2 Inhibition (for structurally related compounds)

ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transporter protein that plays a significant role in multidrug resistance (MDR) in cancer by effluxing chemotherapeutic agents from cancer cells. mdpi.commdpi.com Inhibition of ABCG2 is a promising strategy to overcome MDR. mdpi.com

Structurally related compounds to phthalazinones have been identified as potent inhibitors of ABCG2. For instance, primaquine (B1584692) derivatives have been shown to selectively inhibit ABCG2, thereby sensitizing cancer cell lines to chemotherapeutic agents like mitoxantrone. mdpi.com Similarly, a chromone (B188151) derivative, MBL-II-141, has demonstrated potent ABCG2 inhibition with IC50 values in the sub-micromolar range. mdpi.com The inhibition of ABCG2 can restore the efficacy of other drugs that are substrates of this transporter. nih.gov While direct inhibition of ABCG2 by this compound is not explicitly detailed, the potential for phthalazinone derivatives to act as ABCG2 inhibitors is an active area of research.

Preclinical Efficacy and Therapeutic Potential

In Vivo Pharmacological Evaluation in Disease Models

The therapeutic potential of phthalazinone derivatives has been explored in various in vivo disease models. For instance, novel phthalazinone-based compounds have been evaluated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov In a scopolamine-induced cognitive impairment model in mice, compounds 7e and 17c were shown to alleviate cognitive impairment, with effects comparable to the standard drug donepezil. nih.gov

In the context of epilepsy, 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, which share a core structural motif, have been evaluated in vivo. nih.gov Some of these compounds exhibited potent anticonvulsant properties in a model of audiogenic seizures in DBA/2 mice, with some being more effective than the established antiepileptic drug topiramate. nih.gov

These preclinical studies highlight the potential of the phthalazinone scaffold and its derivatives in developing treatments for a range of diseases, from cancer to neurodegenerative disorders and epilepsy. nih.govnih.gov

Understanding Underlying Molecular Mechanisms of Action

The diverse pharmacological activities of this compound and its derivatives stem from their ability to interact with a variety of molecular targets, thereby modulating different signaling pathways involved in pathological processes. Research into the molecular mechanisms of these compounds has revealed their potential to act as inhibitors of several key enzymes and as modulators of cellular processes like cell cycle progression and apoptosis.

A significant area of investigation has been the anticancer properties of phthalazinone derivatives, with several molecular targets identified. One of the most prominent mechanisms of action is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.govosf.io By inhibiting PARP, certain phthalazinone derivatives can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations. Olaparib, a notable PARP inhibitor containing the phthalazinone scaffold, exemplifies this mechanism. jst.go.jp

Another key mechanism in the context of cancer is the inhibition of various protein kinases that are often dysregulated in tumors. Derivatives of phthalazinone have been identified as inhibitors of Aurora kinases, which are essential for mitotic progression. nih.govjst.go.jp For instance, pyrazole-phthalazinone hybrids have shown promise as Aurora kinase inhibitors. nih.gov Furthermore, some oxadiazol-phthalazinones have been found to inhibit p38 mitogen-activated protein kinase (MAPK) and topoisomerase II, both of which are critical for cell signaling and DNA replication, respectively. nih.gov

The anti-cancer activity of some phthalazinone derivatives is also attributed to their ability to target receptor tyrosine kinases. Studies have demonstrated that certain phthalazine-based compounds can act as potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby impeding angiogenesis, a critical process for tumor growth and metastasis. researchgate.net Similarly, some derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), leading to apoptosis in cancer cells. nih.gov

Beyond cancer, phthalazinone derivatives have demonstrated anti-inflammatory effects through the inhibition of phosphodiesterase 4 (PDE4). nih.gov PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a role in modulating inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

The interaction of phthalazinone derivatives with other molecular targets has also been reported. For example, some have been shown to act as α-adrenoceptor antagonists, suggesting potential applications in cardiovascular diseases. nih.gov Others have been found to inhibit arachidonic acid-induced platelet aggregation, indicating a possible role as antithrombotic agents. nih.gov The pro-oxidant activity of certain derivatives has also been investigated, with some compounds showing the ability to induce DNA damage in the presence of an iron complex, a mechanism that could contribute to their cytotoxic effects. jst.go.jp

The following tables summarize the molecular targets and inhibitory activities of various phthalazinone derivatives, highlighting the breadth of their pharmacological profiles.

Derivative Class Molecular Target Reported Biological Effect Reference
4-Substituted PhthalazinonesPoly(ADP-ribose) Polymerase (PARP)Anticancer nih.govosf.iojst.go.jp
Pyrazole-Phthalazinone HybridsAurora KinaseAnticancer nih.govjst.go.jp
Oxadiazol-Phthalazinonesp38 MAPK, Topoisomerase IIAnticancer nih.gov
Phthalazine-based HydrazidesEpidermal Growth Factor Receptor (EGFR)Anticancer nih.gov
Biarylureas with Phthalazine CoreVEGFR-2Antiangiogenic, Anticancer researchgate.net
2-Substituted PhthalazinonesPhosphodiesterase 4 (PDE4)Anti-inflammatory nih.gov
4-(4-Bromophenyl)phthalazinesα-AdrenoceptorsAntagonist Activity nih.gov
7-(Ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinoneArachidonic Acid PathwayPlatelet Aggregation Inhibition nih.gov
Compound Name/Class IC₅₀/Activity Target/Assay Reference
OlaparibIC₅₀ = 139 nMPARP-1 Inhibition osf.io
Pyrazole-phthalazinone hybrid (Compound IV)IC₅₀ = 71 nMAurora-A Kinase Inhibition jst.go.jp
Phthalazinone Derivative (Compound 11d)IC₅₀ = 79.6 nMEGFR Inhibition nih.gov
Phthalazinone Derivative (Compound 12c)IC₅₀ = 65.4 nMEGFR Inhibition nih.gov
Biarylurea Phthalazine (Compound 13c)IC₅₀ = 2.5 µMVEGFR-2 Inhibition researchgate.net
Benzylamine-substituted PhthalazinonesPotent InhibitionPDE4 Inhibition and TNF-α Suppression nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Ligand-Based Structure-Activity Relationship Analysis

Ligand-based SAR analysis for phthalazinone derivatives has provided crucial insights into the structural requirements for anticonvulsant activity. These studies focus on identifying the key molecular features and the influence of various substituents on the pharmacological efficacy of these compounds.

The phthalazinone scaffold is a core structural element in many biologically active compounds, including those with anticonvulsant properties. researchgate.netresearchgate.net Research into a series of 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones, which are structurally similar to 6,7-dimethoxyphthalazin-1(2H)-one, has highlighted the importance of the phthalazinone nucleus as a pharmacophore. researchgate.netnih.gov The presence of this heterocyclic system is considered fundamental for the observed anticonvulsant effects. researchgate.net

The nature and position of substituents on the phthalazinone ring system have a profound impact on the anticonvulsant efficacy. Studies on related phthalazinone derivatives have demonstrated that modifications at various positions can significantly modulate the biological activity.

For instance, in a series of 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones, the introduction of a 4-aminophenyl group at the 4-position resulted in compounds with notable anticonvulsant activity. nih.gov Further substitution at the N-2 position of the phthalazinone ring with a butylcarbamoyl group led to a substantial increase in potency. nih.gov Specifically, 4-(4-aminophenyl)-2-butylcarbamoyl-6,7-methylenedioxyphthalazin-1(2H)-one was found to be significantly more potent than its unsubstituted N-2 analog. nih.gov This suggests that the presence of a hydrogen bond donor (the amino group) on the 4-phenyl ring and a lipophilic, hydrogen bond donating/accepting group at the N-2 position are beneficial for activity.

In another study involving fused quinazolinones, which share structural similarities with phthalazinones, it was observed that electron-withdrawing substitutions generally led to higher anticonvulsant activity. nih.gov This indicates that the electronic properties of the substituents are a critical determinant of efficacy.

CompoundSubstituent at Position 4Substituent at Position 2Observed Anticonvulsant Activity
4-(4-aminophenyl)-6,7-methylenedioxyphthalazin-1(2H)-one4-aminophenyl-HActive, long-lasting. nih.gov
4-(4-aminophenyl)-2-butylcarbamoyl-6,7-methylenedioxyphthalazin-1(2H)-one4-aminophenyl-C(O)NH(CH₂)₃CH₃Highly potent, approximately 11-fold more potent than the reference compound. nih.gov
General Fused QuinazolinonesElectron-withdrawing groupsEnhanced activity. nih.gov

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For phthalazinone derivatives, their anticonvulsant activity is often associated with their ability to antagonize AMPA receptors. nih.govnih.gov Molecular docking studies on similar heterocyclic compounds have provided insights into the conformational requirements for receptor binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This allows for the prediction of the activity of novel compounds and provides insights into the physicochemical properties that govern their pharmacological response. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. biointerfaceresearch.com The three-dimensional structures of these molecules are then used to calculate a variety of molecular descriptors that encode their topological, geometric, and electronic features. nih.gov Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms like k-nearest neighbor (kNN), are then employed to build a model that correlates these descriptors with the observed activity. biointerfaceresearch.comcapes.gov.br

The robustness and predictive power of the resulting QSAR model are rigorously assessed through internal and external validation techniques. capes.gov.br Such models have been successfully developed to predict the anticonvulsant activity of various classes of compounds. nih.govnih.gov For instance, QSAR models have been used to mine chemical databases for novel anticonvulsant agents with a high hit rate of experimentally confirmed activity. capes.gov.br While a specific QSAR model for this compound is not explicitly detailed, the principles have been applied to broader classes of anticonvulsants, demonstrating the utility of this approach in drug discovery. nih.govnih.gov

QSAR studies establish a correlation between the physicochemical parameters of a molecule and its pharmacological response. biointerfaceresearch.com These parameters, represented by molecular descriptors, can include hydrophobicity (logP), electronic properties (e.g., partial charges, HOMO/LUMO energies), and steric parameters (e.g., molecular volume, surface area).

Regression analysis in QSAR studies can reveal which of these properties are most influential in determining the anticonvulsant activity. nih.gov For example, a 3D-QSAR study on a series of aminobenzothiazole derivatives with anticonvulsant activity generated a statistically reliable model that provided insights into the structure-activity relationship, aiding in the design of more potent compounds. nih.gov The graphical outputs of these models, such as contour maps, can visualize the regions around the molecule where, for instance, bulky groups or electropositive/negative groups would enhance or diminish activity. nih.gov This allows medicinal chemists to rationally design new derivatives of compounds like this compound with an improved pharmacological profile.

SAR in Related Phthalazine (B143731) and Isoquinoline (B145761) Scaffolds

To understand the structure-activity relationships of this compound, it is instructive to examine the SAR of related heterocyclic systems, particularly those that also function as AMPA receptor antagonists. Phthalazines and isoquinolines are two such scaffolds that have been extensively studied.

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key target for the development of drugs treating neurological conditions. The structural features required for antagonism of this receptor have been investigated across various chemical series.

Phthalazine Analogues: Studies on phthalazine-1,4-dione derivatives have identified them as non-competitive AMPA receptor antagonists with anticonvulsant properties. nih.gov Molecular modeling and biological screening of these compounds revealed that the phthalazine-1,4-dione core is a crucial element for activity. nih.govresearchgate.net The potency of these antagonists is significantly influenced by the nature of the substituents. For example, in one series, compounds with specific substitutions, including a 4-chlorophenyl group, demonstrated high binding affinities for the AMPA receptor and potent anticonvulsant effects. nih.gov

Quinoxalinedione (B3055175) Analogues: Quinoxalinediones are structurally related to phthalazinones and are well-known competitive AMPA receptor antagonists. SAR studies on these compounds have provided key insights into the pharmacophore. For instance, in a series of 6-nitro-quinoxalinedione derivatives, the presence of an imidazolyl group at the 7-position and a hydroxyl group at the N-1 position was found to significantly enhance AMPA receptor affinity. nih.gov This work highlighted that one of the amide protons on the quinoxalinedione nucleus is essential for binding. nih.gov

Isoquinoline Analogues: Decahydroisoquinoline-3-carboxylic acid derivatives represent another class of potent and selective AMPA receptor antagonists. nih.gov SAR studies have shown that the stereochemistry of the decahydroisoquinoline (B1345475) ring is critical for activity. nih.gov Furthermore, the optimal activity depends on the length of the carbon chain connecting the bicyclic nucleus to a distal acidic group, such as a tetrazole. nih.gov An ethylene (B1197577) spacer between the isoquinoline core and the tetrazole ring was found to be optimal for AMPA antagonism. nih.gov

ScaffoldKey Structural FeatureImpact on AMPA AntagonismReference
Phthalazine-1,4-dione N-substitution with specific aryl groupsEnhances non-competitive antagonism and anticonvulsant activity. nih.gov
Quinoxalinedione 1-hydroxy and 7-imidazolyl substitutionGreatly improves binding affinity at the AMPA receptor. nih.gov
Decahydroisoquinoline Ethylene-tetrazole at C-6 positionOptimal for potent and selective competitive antagonism. nih.gov
Decahydroisoquinoline Specific stereochemistry (3S,4aR,6R,8aR)Essential for high-affinity binding. nih.gov

The presence of two methoxy (B1213986) groups at the 6 and 7 positions of the phthalazinone ring is a defining feature of the title compound. Methoxy groups can significantly influence a molecule's biological profile through a combination of electronic and steric effects.

The dimethoxy substitution pattern is a known feature in various biologically active heterocyclic compounds. For example, in a series of novel 6-arylaminoflavones, compounds bearing a 3,4-dimethoxy substitution on the B-ring exhibited enhanced cytotoxicity against cancer cell lines. mdpi.com Similarly, a study on heterocyclic naphthalenone derivatives found that an 11,12-dimethoxy substituted compound showed potent cytotoxic activity against several cancer cell lines. nih.gov

These examples from other heterocyclic systems suggest that the 6,7-dimethoxy groups on the phthalazinone scaffold are likely to be important modulators of its biological activity. The key effects of these substitutions are:

Electronic Effects: Methoxy groups are electron-donating by resonance. This increases the electron density of the aromatic ring system, which can influence interactions with biological targets, such as π-π stacking or cation-π interactions within a receptor binding pocket.

Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially forming crucial interactions with amino acid residues in a protein target.

Conformational Effects: The steric bulk of the methoxy groups can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation that fits optimally into a receptor's binding site.

While direct comparative data for this compound versus its non-methoxylated parent compound is limited in the context of AMPA antagonism, the prevalence of dimethoxy motifs in other potent bioactive molecules underscores their potential importance.

SubstitutionPotential Effect on Biological ProfileReference Principle
None (Parent Scaffold) Baseline activity-
6,7-Dimethoxy Enhanced receptor binding affinity due to electronic and hydrogen bonding contributions. mdpi.com
6,7-Dimethoxy Increased cytotoxicity in certain heterocyclic systems. nih.gov

Computational and Theoretical Investigations

Molecular Modeling for Compound Design and Optimization

Molecular modeling encompasses a range of computer-based techniques used to represent and simulate the behavior of molecules. For 6,7-Dimethoxyphthalazin-1(2H)-one, these approaches are crucial for designing novel analogues with improved efficacy, selectivity, and pharmacokinetic profiles. Studies on various phthalazinone derivatives demonstrate the utility of molecular modeling in identifying crucial interactions with biological targets and understanding their structure-activity relationships (SAR). nih.govnih.gov

In the absence of a known 3D structure of a biological target, Ligand-Based Drug Design (LBDD) leverages the information from molecules known to interact with the target. A key LBDD technique is pharmacophore modeling, which identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.

For the phthalazinone class of compounds, pharmacophore models have been developed to identify dual inhibitors of targets like EGFR and VEGFR2. nih.gov A hypothetical pharmacophore model for this compound could be constructed based on its key structural features. Such a model for potential PARP-1 inhibition, for example, would likely include:

An aromatic ring feature corresponding to the fused benzene (B151609) ring.

Hydrogen bond acceptor features from the carbonyl oxygen and the two methoxy (B1213986) groups.

A hydrogen bond donor feature from the N-H group of the lactam ring.

This model could then be used to screen large compound libraries to identify novel molecules with a similar arrangement of features, potentially possessing similar biological activity.

When the three-dimensional structure of a target protein is available, Structure-Based Drug Design (SBDD) becomes a powerful tool for developing new drugs. nih.gov This approach involves analyzing the target's binding site to design molecules that fit with high affinity and specificity. Techniques like molecular docking, a central component of SBDD, are used to predict how a ligand will bind to a receptor. This methodology has been successfully applied to design phthalazinone derivatives as potent inhibitors of various enzymes, including Poly (ADP-ribose) polymerase-1 (PARP-1). tandfonline.comtandfonline.com For this compound, SBDD could be employed to optimize its structure to enhance interactions with the binding sites of potential targets like PARP or AMPA receptors.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.govnih.gov

AMPA Receptor: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast excitatory synaptic transmission in the central nervous system. nih.govnih.gov Phthalazine (B143731) derivatives have been investigated as non-competitive AMPA receptor antagonists. nih.govresearchgate.net Molecular docking studies on these derivatives have helped to understand their binding within the receptor's allosteric site. researchgate.net For this compound, docking into the non-competitive antagonist binding site of the AMPA receptor (PDB ID: 1FTL) could reveal potential interactions. The phthalazinone core could form hydrogen bonds with key residues, while the dimethoxy-substituted benzene ring could engage in hydrophobic interactions, anchoring the molecule within the pocket.

Molecular docking programs use scoring functions to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). arxiv.org A lower binding energy suggests a more stable protein-ligand complex. For this compound, docking simulations would predict its binding mode and provide a quantitative estimate of its affinity for targets like the AMPA receptor and PARP-1. While specific experimental data for this compound is not available, illustrative results from such a hypothetical docking study are presented below. The binding scores of phthalazinone derivatives against PARP-1 have been shown to correlate well with their experimental inhibitory activities. tandfonline.com

Table 1: Illustrative Molecular Docking Results for this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only, demonstrating the typical output of a molecular docking study.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
PARP-1 5DS3-8.5Gly863, Ser904Hydrogen Bond
Tyr907π-π Stacking
Arg878π-Cation
AMPA Receptor 1FTL-7.2Thr655, Met656Hydrogen Bond
(Non-competitive site)Leu651, Pro628Hydrophobic

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time, offering deeper insights into the stability and dynamics of protein-ligand complexes. frontiersin.org Following molecular docking, MD simulations can be used to refine the predicted binding poses and assess the stability of the interactions. nih.gov

For the this compound/PARP-1 complex, an MD simulation could track the conformational changes of both the ligand and the protein's active site over a period of nanoseconds. frontiersin.org This would help validate the stability of the key hydrogen bonds and stacking interactions predicted by docking. tandfonline.com Analysis of the simulation trajectory can reveal the flexibility of the ligand in the binding pocket and calculate binding free energies with higher accuracy using methods like MM/GBSA. frontiersin.org Such simulations have been instrumental in confirming the stability of other PARP inhibitors in the enzyme's active site and explaining their inhibitory mechanisms. nih.govrsc.org Similarly, an MD simulation of the compound within the AMPA receptor's allosteric site could provide insights into the dynamic nature of the interaction and the conformational changes the receptor undergoes upon binding. youtube.com

Conformational Analysis and Flexibility of the Compound

The conformational landscape of a molecule dictates its shape, stability, and ability to interact with other molecules. For this compound, the primary sources of conformational flexibility are the two methoxy groups attached to the phthalazinone core. Rotation around the aryl-oxygen bonds of these methoxy groups can lead to different spatial arrangements.

Computational methods like Density Functional Theory (DFT) are employed to determine the preferred conformations and the energy barriers between them. A study on substituted triazinones, which share structural similarities with phthalazinones, utilized DFT calculations to analyze their conformational structures researchgate.net. For this compound, it is expected that the methoxy groups will have preferred orientations to minimize steric hindrance with adjacent atoms. The planarity of the fused ring system is likely to be maintained, with the primary flexibility arising from the exocyclic methoxy substituents.

A comprehensive conformational analysis would involve mapping the potential energy surface by systematically rotating the dihedral angles of the methoxy groups. This would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. While specific energetic data for this compound is not available, studies on similar aromatic systems suggest that the energy differences between various methoxy group orientations are typically in the range of a few kcal/mol.

Protein-Ligand Complex Stability and Dynamics

While no specific MD simulation studies were found for this compound, research on other phthalazinone derivatives as enzyme inhibitors highlights the utility of this approach. For instance, a study on novel 1(2H)-phthalazinone derivatives as potential HIV-1 protease inhibitors employed MD simulations to evaluate the stability of the ligand-protein complexes tandfonline.com. The simulations, typically run for nanoseconds, tracked the root-mean-square deviation (RMSD) of the protein and ligand to assess conformational stability. A stable complex is generally indicated by a low and converging RMSD value over the simulation time mdpi.comtandfonline.com.

In a hypothetical MD simulation of this compound bound to a target protein, one would expect to observe the formation of stable hydrogen bonds and other non-covalent interactions that contribute to the binding affinity. The dynamics of the methoxy groups within the binding pocket would also be of interest, as their flexibility could allow for an induced-fit mechanism. The stability of such a complex can be further quantified by calculating the binding free energy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). For a series of phthalazine derivatives designed as VEGFR-2 inhibitors, MD simulations and MM/GBSA calculations were used to assess the stability of the ligand-target interactions nih.gov.

Table 1: Representative Parameters from a Hypothetical Molecular Dynamics Simulation of a Phthalazinone Derivative-Protein Complex

ParameterDescriptionTypical Value
RMSD (Protein Backbone) Root-Mean-Square Deviation of the protein backbone atoms from the initial structure.1-3 Å
RMSD (Ligand) Root-Mean-Square Deviation of the ligand heavy atoms relative to the protein.< 2 Å
Hydrogen Bond Occupancy Percentage of simulation time a specific hydrogen bond is maintained.> 50% for key interactions
Binding Free Energy (MM/GBSA) Estimated free energy of binding of the ligand to the protein.Negative values (e.g., -30 to -60 kcal/mol) indicate favorable binding.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules.

Electronic Structure and Reactivity Predictions

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can be predicted using DFT. These properties are crucial for understanding the molecule's reactivity and potential for intermolecular interactions.

A DFT study on the tautomers of the phthalazinone ring at the B3LYP/6-311++G(d,p) level of theory provided insights into their relative stabilities and electronic characteristics chemmethod.comresearcher.life. The presence of electron-donating methoxy groups at the 6 and 7 positions of the phthalazinone core in this compound is expected to increase the electron density on the aromatic ring and influence the energies of the frontier orbitals. This, in turn, can affect its reactivity in chemical reactions and its ability to act as a ligand.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Quantum chemical calculations on phthalazine derivatives have been used to compute these values and discuss the chemical reactivity and kinetic stability of the synthesized compounds nih.gov.

Table 2: Predicted Electronic Properties of a Generic Phthalazinone Derivative from DFT Calculations

PropertyDescriptionPredicted Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-6.0 to -7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-1.0 to -2.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO.4.0 to 5.0 eV
Dipole Moment Measure of the molecule's overall polarity.2.0 to 4.0 Debye

Energetic Analysis of Chemical Transformations

Quantum chemical calculations can be used to investigate the thermodynamics and kinetics of chemical reactions involving this compound. This includes studying tautomeric equilibria and the energy barriers of reaction pathways.

The phthalazinone core can exist in tautomeric forms, and DFT calculations have been employed to evaluate the relative stability of these tautomers in both the gas phase and in solution chemmethod.comresearcher.life. For the parent phthalazinone, the keto form is generally more stable than the enol form. The presence of substituents, such as the methoxy groups in this compound, can influence this equilibrium. A study on the tautomerism of phthalazinone showed that the free energy activation barrier for proton transfer can be significantly reduced in the presence of a water molecule, highlighting the role of the environment in such transformations chemmethod.com.

Furthermore, the energetic analysis of potential metabolic transformations or synthetic reactions can be performed. By calculating the energies of reactants, transition states, and products, the reaction mechanism can be elucidated, and reaction rates can be predicted. For instance, a computational study on the keto-enol tautomerism of a related dicarbonyl compound used DFT to calculate the barrier heights and the energy differences between the tautomers in various solvents orientjchem.org.

Metabolic Studies and Preclinical Adme Considerations for 6,7 Dimethoxyphthalazin 1 2h One

In Vitro Metabolic Stability and Biotransformation

In vitro metabolic stability assays are indispensable tools in early drug discovery. They provide initial insights into a compound's susceptibility to metabolic enzymes, helping to predict its in vivo hepatic clearance. core.ac.uk These assays typically involve incubating the test compound with liver-derived systems and measuring its rate of disappearance over time. core.ac.uknih.gov

Evaluation in Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound like 6,7-Dimethoxyphthalazin-1(2H)-one would be primarily evaluated using two key in vitro systems: liver microsomes and hepatocytes. core.ac.uk

Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from homogenized liver cells. They are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. wikipedia.org Microsomal stability assays are cost-effective and efficient for assessing CYP-mediated metabolism. core.ac.uknih.gov In a typical assay, the compound is incubated with human liver microsomes (HLM) and a necessary cofactor, such as the NADPH-regenerating system, and the concentration of the parent compound is monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

The data generated from these systems, such as the in vitro half-life (t½) and intrinsic clearance (CLint), are used to rank compounds and can be scaled to predict human hepatic clearance. core.ac.uk

Table 1: Comparison of Common In Vitro Systems for Metabolic Evaluation

Test SystemKey FeaturesPrimary Metabolic Pathways AssessedAdvantagesLimitations
Liver Microsomes Vesicles of endoplasmic reticulumPhase I (primarily Cytochrome P450s)High-throughput, cost-effective, good for assessing CYP metabolism. core.ac.uknih.govLacks Phase II enzymes and cytosolic enzymes like Aldehyde Oxidase. core.ac.uk
Hepatocytes (Suspension/Plated) Intact liver cellsPhase I and Phase II (CYPs, UGTs, SULTs, AO, etc.)More physiologically relevant, comprehensive enzyme profile. core.ac.ukHigher cost, lower throughput, limited incubation time for suspension cultures.
Liver S9 Fraction Mixture of microsomes and cytosolPhase I and some Phase II enzymesBroader enzyme profile than microsomes.Can have lower specific activity compared to microsomes.

Identification of Primary Metabolites

While specific experimental data for this compound is not publicly available, its primary metabolic pathways can be predicted based on its chemical structure. The two methoxy (B1213986) groups and the phthalazinone core are likely sites for metabolic modification.

Potential primary metabolic reactions include:

O-Demethylation: The two methoxy groups (-OCH₃) are susceptible to enzymatic cleavage by CYP450 enzymes, which would result in the formation of mono- and di-hydroxylated metabolites. This is a common metabolic pathway for many xenobiotics containing methoxy moieties. pku.edu.cn

Aromatic Hydroxylation: Oxidation of the benzene (B151609) ring portion of the molecule is another possibility, catalyzed by CYP450 enzymes.

Oxidation of the Phthalazinone Ring: The nitrogen-containing heterocyclic ring is a key structural feature. As will be discussed, this ring is a potential target for oxidation, particularly by aldehyde oxidase. wikipedia.orgyoutube.com The resulting metabolite would likely be a lactam. youtube.com

These Phase I metabolites could then undergo further Phase II conjugation reactions, such as glucuronidation or sulfation at the newly formed hydroxyl groups, to increase their water solubility and facilitate excretion. wikipedia.org

Enzyme Catalysis and Inhibition Studies

The metabolism of this compound is likely catalyzed by a combination of enzyme systems. The O-demethylation reactions are characteristic of CYP450 enzymes, such as isoforms CYP3A4, CYP2D6, or CYP1A2. nih.gov

However, the phthalazinone core itself is an azaheterocycle, a class of structures known to be prominent substrates for Aldehyde Oxidase (AO) . nih.govacs.org AO is a cytosolic molybdoflavoprotein that catalyzes the oxidation of various nitrogen-containing heterocyclic rings and aldehydes. wikipedia.org The oxidation typically occurs on a carbon atom adjacent to a nitrogen atom within the ring. youtube.com Given this, AO is expected to play a significant, if not primary, role in the metabolism of this compound.

To confirm which enzymes are responsible, in vitro studies using specific chemical inhibitors or recombinant enzymes would be necessary. For instance, incubating the compound with human liver microsomes in the presence of potent CYP inhibitors could clarify the role of specific P450 isoforms. Similarly, conducting assays with purified AO or cytosolic fractions in the presence and absence of known AO inhibitors (e.g., raloxifene) would help determine the contribution of this enzyme. nih.gov

Predicting Metabolic Pathways and Liabilities

In modern drug discovery, predicting metabolic liabilities early is crucial to avoid late-stage failures. nih.govnih.gov This involves identifying structural motifs prone to rapid metabolism or formation of reactive metabolites.

Susceptibility to Aldehyde Oxidase (AO) Metabolism

The phthalazinone structure of this compound makes it a strong candidate for metabolism by aldehyde oxidase (AO). wikipedia.orgacs.org Medicinal chemists often introduce nitrogen-containing heterocycles into drug candidates to block metabolism by CYP450 enzymes, but this strategy can inadvertently increase susceptibility to AO. nih.govacs.org

AO-mediated metabolism presents several challenges in drug development, including marked species differences (e.g., rodent AO activity does not reliably predict human AO activity) and the potential for rapid clearance, leading to poor pharmacokinetics. nih.gov The enzyme typically oxidizes electron-deficient carbon atoms adjacent to a ring nitrogen. youtube.com In this compound, the C1 carbon of the phthalazinone ring is the most probable site of AO-mediated oxidation.

Table 2: Structural Features and Predicted Metabolic Liabilities

Structural MoietyPredicted Metabolic PathwayKey Enzyme(s)Potential Liability
Phthalazinone Core Oxidation of the heterocyclic ringAldehyde Oxidase (AO) acs.orgHigh clearance, significant inter-species variability in metabolism. nih.gov
Dimethoxy Groups O-DemethylationCytochrome P450s (e.g., CYP3A4, CYP2D6) nih.govPotential for CYP-based drug-drug interactions.

Computational Prediction Tools for Metabolism

To expedite the assessment of metabolic fate, various computational (in silico) models are employed. nih.gov These tools can predict sites of metabolism (SOMs), identify potential metabolites, and estimate a compound's likelihood of being a substrate for specific enzymes. acs.orgbiorxiv.org

For a molecule like this compound, these tools would be applied as follows:

Site of Metabolism (SOM) Prediction: Algorithms based on quantum chemistry, machine learning, or expert systems can analyze the molecule's structure to predict which atoms are most susceptible to metabolic attack. nih.govnih.gov For example, models specifically trained on AO substrates could quickly flag the phthalazinone ring as a likely SOM. acs.orgbiorxiv.org

Substrate Prediction: Classification models can determine whether a compound is likely to be a substrate for a particular enzyme. A model for human AO would assess the structural features of this compound and classify it as a likely substrate. nih.gov

Metabolite Prediction: Based on a library of known biotransformation rules, software can generate a list of potential metabolites resulting from Phase I and Phase II reactions. nih.gov

These computational approaches are valuable for prioritizing compounds for experimental testing and for guiding medicinal chemistry efforts to mitigate metabolic liabilities, such as modifying a structure to reduce its affinity for AO. nih.govacs.org

Information regarding the preclinical pharmacokinetics of this compound is not available in the public domain.

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models could be located. The requested information on its preclinical pharmacokinetic profile, including data on its absorption and distribution in animal models and its elimination pathways, is not present in the available search results.

Therefore, it is not possible to provide an article on the "" with the specified detailed research findings and data tables.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-dimethoxyphthalazin-1(2H)-one, and how do reaction conditions influence yield?

  • Methodology : Utilize transition metal-free cascade reactions with potassium tert-butoxide (t-BuOK) as a catalyst, as demonstrated in the synthesis of structurally similar heterocycles (e.g., isoquinolin-1(2H)-ones). Optimize solvent choice (e.g., dioxane or THF) and temperature (40–80°C) to favor cyclization or rearrangement pathways . For functionalization, hydrazine hydrate can be employed to introduce hydrazide groups at the phthalazinone core, followed by condensation with aldehydes (e.g., p-tolualdehyde) .
  • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology :

  • Spectroscopy : Use FTIR to identify key functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR to resolve methoxy (δ ~3.8–4.0 ppm) and aromatic protons .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 221.2) via ESI-MS .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using single-crystal data .

Q. What biological screening strategies are suitable for evaluating this compound derivatives?

  • Methodology : Screen for antitumor activity using MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and assess antihypertensive potential via angiotensin-converting enzyme (ACE) inhibition assays . For mechanistic studies, perform molecular docking with target proteins (e.g., EGFR or COX-2) to predict binding modes .

Q. What are the critical storage and handling protocols for this compound?

  • Guidelines : Store at -20°C (short-term) or -80°C (long-term) in airtight containers to prevent hydrolysis. Avoid repeated freeze-thaw cycles. For solubility, sonicate in DMSO or warm to 37°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to distinguish between regioisomers. For ambiguous cases, compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) .

Q. What solvent-dependent reaction pathways are observed during functionalization of this compound?

  • Insights : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the phthalazinone core, while protic solvents (e.g., ethanol) promote dimerization or side reactions. Adjust solvent polarity to control product distribution .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

  • Approach : Perform molecular dynamics simulations to assess stability in binding pockets and DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies mitigate low yields in multi-component reactions involving this compound?

  • Optimization : Pre-activate substrates (e.g., pre-form imines) and use catalytic t-BuOK (10–15 mol%) to enhance cyclization efficiency. Monitor intermediates via LC-MS to identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxyphthalazin-1(2H)-one
Reactant of Route 2
6,7-Dimethoxyphthalazin-1(2H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.